molecular formula C8H10ClN B13895054 2-Chloro-6-propylpyridine

2-Chloro-6-propylpyridine

Cat. No.: B13895054
M. Wt: 155.62 g/mol
InChI Key: FJAHQCQZDLYUFR-UHFFFAOYSA-N
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Description

2-Chloro-6-propylpyridine is an organic compound with the molecular formula C8H10ClN and a molecular weight of 155.63 g/mol It is a derivative of pyridine, where the chlorine atom is substituted at the second position and a propyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-propylpyridine typically involves the chlorination of 6-propylpyridine. One common method is the reaction of 6-propylpyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C8H11N+SOCl2C8H10ClN+SO2+HCl\text{C8H11N} + \text{SOCl2} \rightarrow \text{C8H10ClN} + \text{SO2} + \text{HCl} C8H11N+SOCl2→C8H10ClN+SO2+HCl

This method ensures the selective chlorination at the second position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-propylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The propyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Formation of 2-amino-6-propylpyridine, 2-thio-6-propylpyridine, etc.

    Oxidation: Formation of 6-propylpyridine-2-carboxylic acid.

    Reduction: Formation of 2-chloro-6-propylpiperidine.

Scientific Research Applications

2-Chloro-6-propylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-propylpyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atom and the propyl group play crucial roles in determining the compound’s reactivity and interaction with molecular targets .

Comparison with Similar Compounds

    2-Chloropyridine: Lacks the propyl group, making it less hydrophobic and potentially less active in certain biological applications.

    6-Propylpyridine: Lacks the chlorine atom, which may reduce its reactivity in nucleophilic substitution reactions.

    2-Chloro-5-propylpyridine: Similar structure but with the propyl group at the fifth position, which may alter its chemical and biological properties.

Uniqueness: 2-Chloro-6-propylpyridine is unique due to the specific positioning of the chlorine and propyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

2-chloro-6-propylpyridine

InChI

InChI=1S/C8H10ClN/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,2,4H2,1H3

InChI Key

FJAHQCQZDLYUFR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CC=C1)Cl

Origin of Product

United States

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